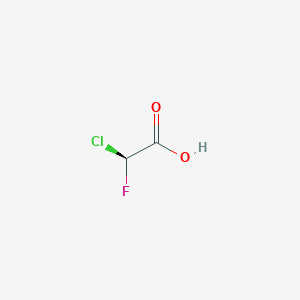
(S)-2-Chloro-2-fluoroacetic Acid
Descripción general
Descripción
(S)-2-Chloro-2-fluoroacetic Acid is an organic compound characterized by the presence of a chlorine, fluorine, and carboxylic acid group attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-2-Chloro-2-fluoroacetic Acid can be synthesized through several methods. One common approach involves the halogenation of acetic acid derivatives. For instance, the reaction of chloroacetic acid with fluorinating agents under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, this compound is produced through a multi-step process involving the chlorination and fluorination of acetic acid derivatives. The process is optimized to maximize yield and purity, often involving the use of specialized equipment to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Chloro-2-fluoroacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex fluorinated and chlorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler compounds, such as chlorofluoroethanol.
Substitution: The chlorine or fluorine atoms can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include various chlorinated and fluorinated carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-2-Chloro-2-fluoroacetic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (S)-2-Chloro-2-fluoroacetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to changes in cellular function and metabolism.
Comparación Con Compuestos Similares
Chloroacetic acid: Similar in structure but lacks the fluorine atom.
Fluoroacetic acid: Similar in structure but lacks the chlorine atom.
Dichloroacetic acid: Contains two chlorine atoms instead of one chlorine and one fluorine.
Uniqueness: (S)-2-Chloro-2-fluoroacetic Acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This dual halogenation enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
(2S)-2-chloro-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)/t1-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKZDFUXGHTHD-PVQJCKRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H](C(=O)O)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


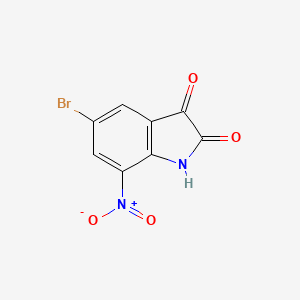
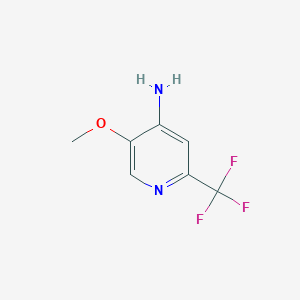
![(1R)-6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)-4-((S)-2-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8255070.png)
![Rel-tert-butyl (1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8255071.png)

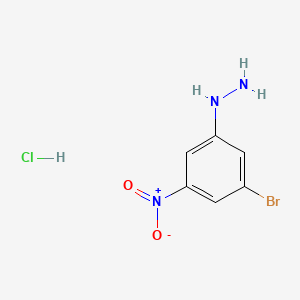
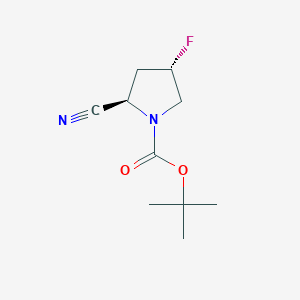
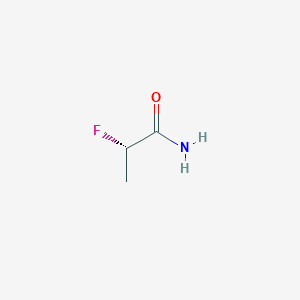
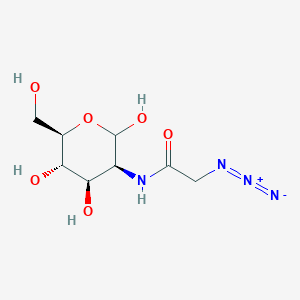
![6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8255112.png)
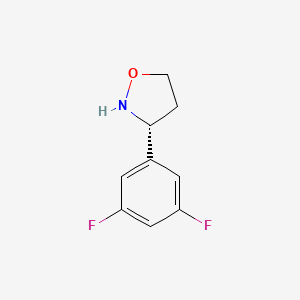
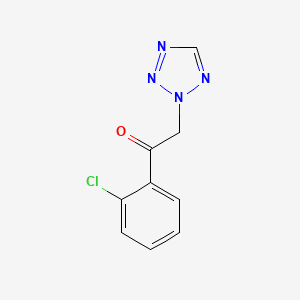
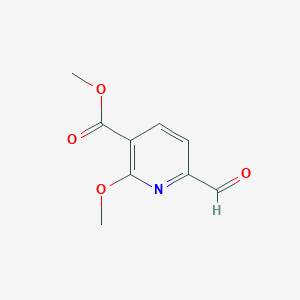
![3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoic Acid](/img/structure/B8255135.png)
